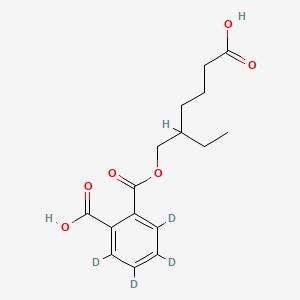
rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4: is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. It is a derivative of phthalic acid and is characterized by the presence of a carboxy-ethylpentyl group. This compound is often utilized in the study of phthalate metabolites and their impact on human health and the environment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 typically involves the esterification of phthalic anhydride with 5-carboxy-2-ethylpentanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, followed by purification steps such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated purification systems enhances the efficiency of the production process .
化学反応の分析
Types of Reactions: rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
科学的研究の応用
rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is widely used in scientific research, including:
Chemistry: As a reference standard for the analysis of phthalate metabolites in environmental samples.
Biology: In studies investigating the biological effects of phthalates on cellular processes.
Medicine: To understand the metabolism and toxicology of phthalates in the human body.
Industry: Used in the quality control of products containing phthalates, such as plastics and personal care products
作用機序
The mechanism of action of rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 involves its interaction with various molecular targets. It is metabolized in the body to form monoesters and other metabolites, which can interact with cellular receptors and enzymes. These interactions can lead to changes in gene expression, enzyme activity, and cellular signaling pathways .
類似化合物との比較
- Mono(2-ethylhexyl) Phthalate
- Di(2-ethylhexyl) Phthalate
- Mono(5-carboxy-2-ethylpentyl) Phthalate
Comparison: rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is unique due to its stable isotope labeling, which makes it particularly useful as a reference standard in analytical applications. Compared to other phthalates, it provides more accurate and reliable data in studies involving phthalate metabolism and environmental impact .
特性
分子式 |
C16H20O6 |
|---|---|
分子量 |
312.35 g/mol |
IUPAC名 |
2-(5-carboxy-2-ethylpentoxy)carbonyl-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C16H20O6/c1-2-11(6-5-9-14(17)18)10-22-16(21)13-8-4-3-7-12(13)15(19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,18)(H,19,20)/i3D,4D,7D,8D |
InChIキー |
XFGRNAPKLGXDGF-KNIGXJNHSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCCC(=O)O)[2H])[2H] |
正規SMILES |
CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)
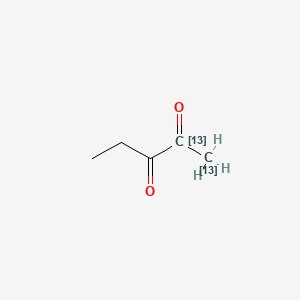
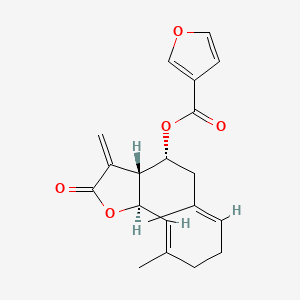
![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)
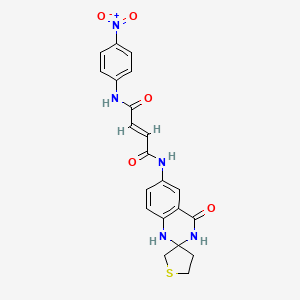

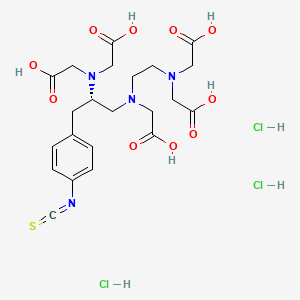
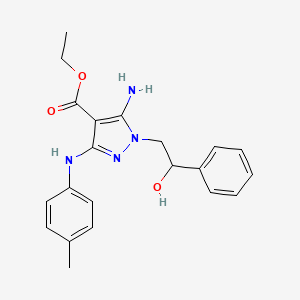
![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)
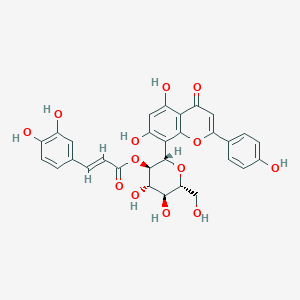
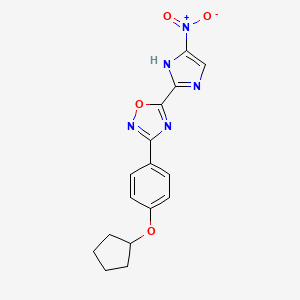
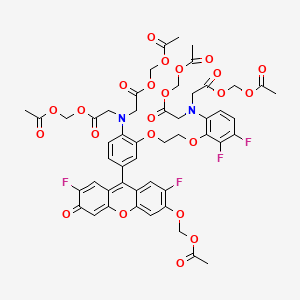
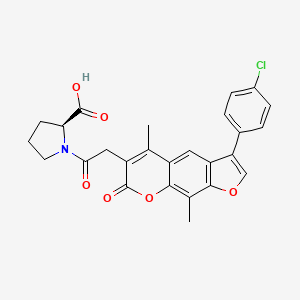
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)
